![molecular formula C19H14BrN3O5 B2699373 (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444102-00-5](/img/structure/B2699373.png)
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
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Description
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H14BrN3O5 and its molecular weight is 444.241. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analogs and Structural Similarity
The compound is structurally similar to analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. These analogs are known to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), which plays a crucial role in various cellular processes. The molecular structures of these compounds, including their crystal packing and hydrogen-bonding networks, have been studied extensively (Ghosh, Zheng, & Uckun, 1999).
Synthesis and Chemical Properties
Research on similar compounds has focused on their synthesis and the exploration of their chemical properties. For instance, studies have described the synthesis of related compounds, such as N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide, which are important for developing new pharmaceuticals (Mereyala & Sambaru, 2005). Additionally, there are reports on the synthesis of compounds like Chloramphenicol via new intermediates that share structural similarities (Hazra, Pore, & Maybhate, 1997).
Nonlinear Optical Properties
Some compounds similar to (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide have been studied for their nonlinear optical properties. These properties are crucial for applications in optoelectronics and photonics. For example, research has been conducted on the linear optical, second, and third-order nonlinear optical properties of certain chalcone derivatives, which could be relevant to the compound (Shkir et al., 2019).
Biological Activities
Further research includes the exploration of biological activities of related compounds. These activities span a range of potential applications, from anticancer properties to immunosuppressive effects. The synthesis and investigation of such compounds contribute to the development of new therapeutic agents (Sosnovsky, Rao, & Li, 1986).
properties
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5/c1-2-7-28-18-6-3-14(20)9-12(18)8-13(11-21)19(25)22-16-5-4-15(23(26)27)10-17(16)24/h2-6,8-10,24H,1,7H2,(H,22,25)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUJDYGFEPAPMN-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
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